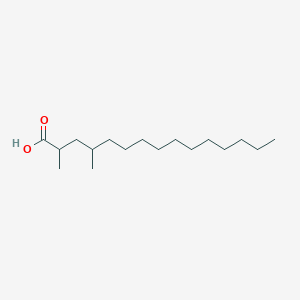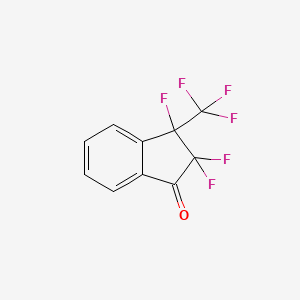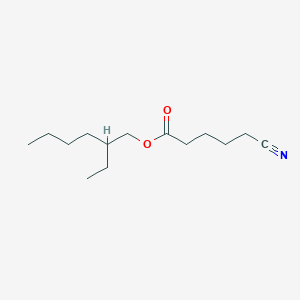
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold: is a complex organometallic compound that features a gold atom coordinated to a bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold typically involves the reaction of gold precursors with bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium ligands under controlled conditions. One common method includes the use of gold chloride (AuCl) and the ligand in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of substituted phosphonium compounds.
Scientific Research Applications
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism by which bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold exerts its effects involves coordination to target molecules through its gold center. The gold atom can interact with various molecular targets, including proteins and nucleic acids, potentially altering their function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
- Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;silver
- Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;palladium
Uniqueness
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold is unique due to the presence of the gold atom, which imparts distinct electronic and catalytic properties compared to its silver and palladium counterparts. The gold center provides enhanced stability and reactivity, making it particularly valuable in catalytic applications and potential therapeutic uses.
Properties
CAS No. |
60764-77-4 |
|---|---|
Molecular Formula |
C8H6AuBrF5P+ |
Molecular Weight |
504.97 g/mol |
IUPAC Name |
bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold |
InChI |
InChI=1S/C8H6BrF5P.Au/c1-15(2,9)8-6(13)4(11)3(10)5(12)7(8)14;/h1-2H3;/q+1; |
InChI Key |
KCTBHLXTFXDUDA-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](C)(C1=C(C(=C(C(=C1F)F)F)F)F)Br.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(tert-Butylperoxy)ethoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14605389.png)
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14605397.png)



![[3,4,5-Triacetyloxy-6-(2-chloroethylcarbamoylamino)oxan-2-yl]methyl acetate](/img/structure/B14605430.png)



![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)

